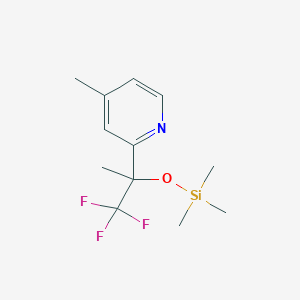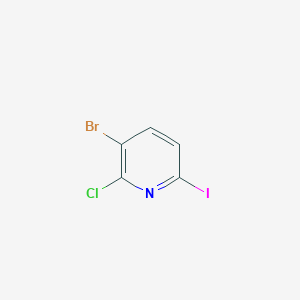
2-Bromo-N-(3-bromophenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-(3-bromophenyl)-2-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of two bromine atoms attached to a phenyl ring and a propanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(3-bromophenyl)-2-methylpropanamide can be achieved through several methodsThe reaction typically requires the use of brominating agents like bromine or N-bromosuccinimide in the presence of a suitable solvent such as dimethyl sulfoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Electrochemical bromination methods have been explored to minimize waste and improve safety . These methods utilize the electrochemical generation of bromine from hydrobromic acid, which is then used to brominate the precursor compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-(3-bromophenyl)-2-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds .
Applications De Recherche Scientifique
2-Bromo-N-(3-bromophenyl)-2-methylpropanamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: Researchers investigate its effects on biological systems to understand its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-(3-bromophenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-N-(3-bromophenyl)acetamide: Similar in structure but with an acetamide group instead of a propanamide group.
2-Bromo-N-(3-bromophenyl)-5-methoxybenzamide: Contains a methoxy group on the benzene ring, which alters its chemical properties.
Uniqueness
2-Bromo-N-(3-bromophenyl)-2-methylpropanamide is unique due to its specific substitution pattern and the presence of the propanamide group.
Propriétés
Formule moléculaire |
C10H11Br2NO |
|---|---|
Poids moléculaire |
321.01 g/mol |
Nom IUPAC |
2-bromo-N-(3-bromophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H11Br2NO/c1-10(2,12)9(14)13-8-5-3-4-7(11)6-8/h3-6H,1-2H3,(H,13,14) |
Clé InChI |
CRSBHBBKJDMIJN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)NC1=CC(=CC=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13982993.png)
![Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B13982999.png)


![8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid](/img/structure/B13983033.png)

![tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13983048.png)





